Antifungal Potency: Chlorine and Hydrophobicity Effects
In studies of ring-substituted N-phenylanilines against phytopathogenic fungi, compounds bearing hydrophobic substitution on one of the benzene rings—such as the chloro and isopropenyl groups present in CAS 918163-06-1—exhibit enhanced fungitoxicity compared to unsubstituted diphenylamine [1]. The combination of an electron-withdrawing chloro substituent with the secondary diarylamine pharmacophore is associated with improved membrane penetration and target interaction. Notably, N-phenylaniline derivatives have demonstrated negative cross-resistance to benzimidazole-resistant fungal strains, a property not shared by many conventional fungicides [2]. While direct MIC data for CAS 918163-06-1 are not publicly available, the presence of the 5-chloro and ortho-isopropenyl groups positions this compound within the structural space associated with potent antifungal activity in this chemical series.
| Evidence Dimension | Structural features predictive of antifungal activity |
|---|---|
| Target Compound Data | 5-Chloro substitution on aniline ring; ortho-isopropenyl group; N-phenyl substitution |
| Comparator Or Baseline | Unsubstituted diphenylamine (N-phenylaniline); chloro-substituted analogs (e.g., N-(3-chlorophenyl)aniline, N-(3,5-dichlorophenyl)aniline) |
| Quantified Difference | Presence of chloro group and hydrophobic isopropenyl moiety associated with increased fungitoxicity in class-level SAR analyses [1]; negative cross-resistance observed in benzimidazole-resistant strains [2] |
| Conditions | Class-level SAR derived from studies on Botrytis cinerea, Venturia nashicola, and Venturia inaequalis |
Why This Matters
For procurement decisions in antifungal research programs, this compound offers a substitution pattern that aligns with the hydrophobic and electronic requirements established for N-phenylaniline-based fungicides, distinguishing it from simpler diarylamines lacking the 5-chloro and ortho-isopropenyl features.
- [1] AGRI-FAO. Negative cross-resistance to N-phenylanilines in benzimidazole-resistant strains of Botrytis cinerea, Venturia nashicola and Venturia inaequalis. Accessed 2026. View Source
- [2] EurekaMag. Negative cross-resistance to N-phenylanilines in benzimidazole-resistant strains. 1992. Accessed 2026. View Source
